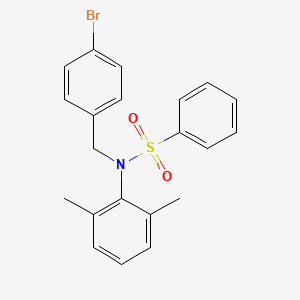![molecular formula C15H14F6N4O4S B3486745 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA](/img/structure/B3486745.png)
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-{4-[(5-METHYL-1,2-OXAZOL-3-YL)SULFAMOYL]PHENYL}UREA
Overview
Description
3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea is a complex organic compound characterized by its unique structure, which includes hexafluorinated and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea typically involves multiple steps, starting with the preparation of the hexafluorinated intermediate. This intermediate is then reacted with other reagents to form the final compound. Common reagents used in these reactions include hexafluoroisopropanol and various sulfonyl chlorides .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reducing agents used.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives with different functional groups .
Scientific Research Applications
3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis due to its unique structure and reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials and coatings due to its chemical stability and unique properties .
Mechanism of Action
The mechanism of action of 3-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,1,1,3,3,3-Hexafluoro-2-propanol: A related compound with similar hexafluorinated structure, used in various chemical reactions and applications.
1,1,1,3,3,3-Hexafluoro-2-methyl-2-propanol: Another similar compound with applications in organic synthesis and material science.
Uniqueness
3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}urea is unique due to its combination of hexafluorinated and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F6N4O4S/c1-8-7-11(24-29-8)25-30(27,28)10-5-3-9(4-6-10)22-12(26)23-13(2,14(16,17)18)15(19,20)21/h3-7H,1-2H3,(H,24,25)(H2,22,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDLVCXZJMHDQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC(C)(C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F6N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(2-{[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)-5-(4-methoxyphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B3486662.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-1-benzofuran-2-carboxamide](/img/structure/B3486667.png)
![N-(2-ethoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3486675.png)
![N-(tert-butyl)-N'-[5,6-dichloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B3486682.png)
![4-({[2-(4-FLUOROPHENYL)ACETYL]OXY}METHYL)BENZYL 2-(4-FLUOROPHENYL)ACETATE](/img/structure/B3486688.png)
![N-[4-(diethylsulfamoyl)phenyl]-4-iodobenzamide](/img/structure/B3486690.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]glycinamide](/img/structure/B3486705.png)
![N-[5-(1,3-benzodioxol-5-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-1,3-benzothiazol-2-amine](/img/structure/B3486707.png)
![3-[4-(dimethylamino)phenyl]-2-(4-fluorophenyl)acrylonitrile](/img/structure/B3486710.png)
![4-[4,4-dimethyl-13-(4-methylpiperidin-1-yl)-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-8-yl]morpholine](/img/structure/B3486720.png)
![N-(4-methoxybenzyl)-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3486729.png)

![4-chloro-N-cyclohexyl-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B3486735.png)
![4-[2-(N-CYCLOHEXYL3-CHLORO-4-METHOXYBENZENESULFONAMIDO)ACETAMIDO]BENZAMIDE](/img/structure/B3486755.png)
